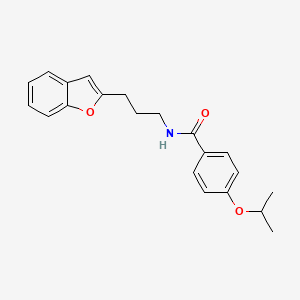

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

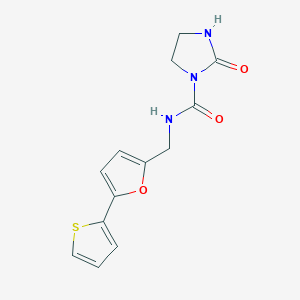

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.419. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Imaging Agents

Research into iodobenzamide analogues, specifically those with a benzofuran fused ring system, demonstrates the compound's potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. The study highlights a specific analogue, IBF, which shows high specificity and binding affinity to D-2 dopamine receptors, suggesting a possible application for imaging CNS dopamine receptors (R. Murphy et al., 1990).

Photocatalytic Degradation

Another study explores the use of titanium dioxide-loaded adsorbent supports for the photocatalytic degradation of propyzamide, a benzamide derivative. This research indicates the potential of such systems to enhance the rate of mineralization of organic pollutants, offering insights into environmental applications for similar compounds in water treatment technologies (T. Torimoto et al., 1996).

Organic Synthesis and Catalysis

The application of N-heterocyclic carbene in catalyzing nucleophilic substitution reactions for constructing benzopyrones and benzofuranones highlights the role of benzofuran derivatives in synthetic organic chemistry. This study illustrates the versatility of benzofuran compounds in facilitating the synthesis of complex organic molecules (Jinmei He et al., 2006).

Poly(ADP-ribose) Synthetase Inhibition

Investigations into benzamides substituted in the 3-position have identified them as potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. This finding suggests therapeutic research applications for benzofuran derivatives in developing inhibitors for this enzyme, which is implicated in several cellular processes including DNA repair and programmed cell death (M. R. Purnell & W. Whish, 1980).

Biosensor Development

The development of a highly sensitive biosensor for the simultaneous determination of glutathione and piroxicam using a novel modified electrode points to the application of benzofuran derivatives in biosensing technologies. This research underlines the potential for such compounds to enhance the performance of electrochemical sensors in biomedical analysis (H. Karimi-Maleh et al., 2014).

Antitumor Agents

A study on dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization highlights the therapeutic potential of benzofuran derivatives in cancer treatment. These compounds were found to exhibit cytotoxic activity against various cancer cell lines, particularly leukemia and breast cancer cells, suggesting their use in developing new anticancer therapies (L. Pieters et al., 1999).

Wirkmechanismus

Target of Action

N-(3-(benzofuran-2-yl)propyl)-4-isopropoxybenzamide, also known as N-[3-(1-benzofuran-2-yl)propyl]-4-(propan-2-yloxy)benzamide, is a compound that has been studied for its potential biological activities Benzofuran compounds are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects . For instance, some benzofuran compounds have been found to inhibit PDE4B, an enzyme involved in inflammatory responses .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The bioavailability of benzofuran compounds can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Benzofuran compounds are known to exert various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-15(2)24-18-11-9-16(10-12-18)21(23)22-13-5-7-19-14-17-6-3-4-8-20(17)25-19/h3-4,6,8-12,14-15H,5,7,13H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHZVFGDCSICKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2721052.png)

![4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2721058.png)

![2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride](/img/structure/B2721060.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2721067.png)

![4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B2721071.png)

![2-bromo-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2721072.png)

![N-[1-(4-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2721073.png)